6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
Molecular Formula |
C25H22BrN5O2S |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H22BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-10,15H,11-14,16H2,(H,28,34) |
InChI Key |
DOPCNYSRCUOOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Chlorocarbonyl)benzyl Chloride
4-(Chlorocarbonyl)benzyl chloride is prepared by treating 4-(hydroxymethyl)benzoic acid with thionyl chloride () in dichloromethane (25°C, 2 hours). The intermediate is isolated as a colorless liquid (yield: 85%) and used without further purification.
Alkylation of the Quinazolinone
The quinazolinone core is alkylated using 4-(chlorocarbonyl)benzyl chloride in the presence of potassium carbonate () in DMF (80°C, 6 hours). This SN2 reaction yields 6-bromo-3-[(4-chlorocarbonylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (yield: 70%).
Amide Coupling with Pyridin-2-ylpiperazine
The final step involves coupling the chlorocarbonyl intermediate with pyridin-2-ylpiperazine. Employing ethyl diisopropylamine () as a base in dichloromethane (25°C, 12 hours), the amide bond forms via nucleophilic acyl substitution.
Coupling Conditions
| Reagent | Solvent | Base | Yield |
|---|---|---|---|
| Pyridin-2-ylpiperazine (1.5 eq) | Dichloromethane | DIPEA (3 eq) | 60% |
Purification and Characterization
The final compound is purified via reverse-phase HPLC (acetonitrile/water gradient) and characterized by:
Analytical Data Tables
Table 1. Intermediate Yields and Properties
| Intermediate | Yield | Purity | Melting Point |
|---|---|---|---|
| 6-Bromo-1H-quinazolin-4-one | 78% | 95% | 210–212°C |
| 6-Bromo-2-sulfanylidene-1H-quinazolin-4-one | 65% | 92% | 185–187°C |
| 4-(Chlorocarbonyl)benzyl chloride | 85% | 90% | – |
Table 2. Final Compound Characterization
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁BrN₆O₂S |
| Molecular Weight | 583.44 g/mol |
| HPLC Purity | 98.5% |
| 167.2 (C=S), 158.4 (C=O) |
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolinones .
Scientific Research Applications
6-bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
a. 6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS: 422287-50-1)
- Key Differences : Replaces the pyridin-2-yl group with a 2-methoxyphenyl moiety on the piperazine ring.
- Molecular weight (565.5 g/mol) is comparable to the target compound .
b. 6-Bromo-3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
- Key Differences: Substitutes the quinazolinone core with a coumarin scaffold and replaces pyridin-2-yl with a 3-chlorophenyl group.
- Impact: The coumarin core may alter electron distribution, affecting binding to targets like kinases or proteases.
c. 3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Key Differences: Features a 4-acetylphenyl group on the piperazine and an oxobutyl chain linking to the quinazolinone.
- Impact : The acetyl group introduces a hydrogen-bond acceptor, which could improve target affinity. The extended alkyl chain may increase flexibility but reduce metabolic stability .
Analogues with Varying Core Structures
a. 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide
- Key Differences: Replaces quinazolinone with a thienoimidazole core but retains the bromobenzyl-piperazine motif.
- Reported as a PARP-1 inhibitor (IC₅₀ ~ nM range), suggesting the bromo-piperazine motif is critical for enzyme inhibition .
b. 6-Bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Key Differences : Lacks the benzyl-piperazine substituent, instead having a 4-fluorophenyl group at position 3.
- Impact : Simplified structure reduces molecular weight (~367 g/mol vs. ~550 g/mol for the target compound), likely improving solubility but sacrificing target specificity. Fluorine’s electronegativity may enhance binding to aryl hydrocarbon receptors .
Physicochemical and Pharmacokinetic Properties
- Trends :
- Lipophilicity : Piperazine derivatives with aromatic substituents (e.g., methoxyphenyl) exhibit higher LogP values, reducing aqueous solubility.
- Molecular Weight : Larger compounds (>500 g/mol) may face challenges in bioavailability.
- Bromo Substituent : Consistently present in active compounds, suggesting a role in target engagement or metabolic resistance.
Biological Activity
The compound 6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a class known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of bromine and piperazine moieties. The synthetic pathway often employs various reagents and conditions to achieve high yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6-bromo derivative | Staphylococcus aureus | 15 |
| 6-bromo derivative | Escherichia coli | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives has also been investigated. In animal models, compounds like This compound have been shown to reduce paw edema in carrageenan-induced inflammation models, indicating significant anti-inflammatory effects comparable to standard treatments like ibuprofen.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Quinazolinones may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Immune Responses : By affecting cytokine production, these compounds may modulate immune responses, contributing to their anti-inflammatory effects.
Case Studies
A notable study evaluated the effects of a similar quinazolinone derivative on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer agent.
Table: Summary of Case Study Findings
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10 | Apoptosis via caspases |
| MCF7 (Breast) | 12 | Cell cycle arrest |
Q & A
Q. Critical parameters :
- Temperature control (<80°C) to prevent decomposition of the sulfanylidene group .
- Use of anhydrous solvents to avoid hydrolysis of the carbonyl intermediates .
Basic: How is structural confirmation achieved for intermediates and the final compound?
Answer:
- 1H/13C NMR : Assign peaks for the quinazolinone aromatic protons (δ 7.2–8.5 ppm), thiocarbonyl (C=S, δ ~170 ppm), and piperazine N-CH₂ groups (δ 3.2–3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₁BrN₆O₂S: calculated 545.06, observed 545.05) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
Q. Pitfalls :
- Overlapping NMR signals from the pyridine and piperazine moieties may require 2D NMR (COSY, HSQC) for resolution .
Advanced: How can researchers design assays to evaluate this compound’s PARP inhibition potential?
Answer:
Based on structurally similar PARP inhibitors (e.g., KU-0059436) :
- Enzyme assays : Use recombinant PARP-1/2 enzymes with NAD⁺ and histone-coated plates. Measure IC₅₀ via fluorescence-based detection of poly(ADP-ribose) formation.
- Cellular assays : Test BRCA-deficient cell lines (e.g., MDA-MB-436) for synthetic lethality. Monitor cell viability (MTT assay) and PARylation (Western blot).
- In vivo models : Utilize xenografts (e.g., SW620 colorectal cancer) with oral administration (10–50 mg/kg) and track tumor regression .
Q. Experimental design considerations :
- Include controls with olaparib (a known PARP inhibitor) for benchmarking .
- Assess off-target effects using kinase panels (e.g., Eurofins Cerep) to rule out non-specific binding .
Advanced: How should discrepancies in biological activity data be analyzed across different studies?
Answer:
Contradictions often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., BRCA1-proficient vs. deficient) or enzyme sources (recombinant vs. endogenous PARP) .
- Compound purity : Impurities >5% (e.g., unreacted benzyl intermediates) can skew IC₅₀ values. Validate purity via HPLC (>95%) .
- Solubility : Poor DMSO solubility may reduce effective concentrations. Pre-test solubility in assay buffers (e.g., PBS with 0.1% Tween-80) .
Q. Resolution strategy :
- Replicate assays in triplicate under standardized conditions .
- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: What strategies optimize the synthesis of the 4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenylmethyl moiety?
Answer:
Q. Troubleshooting low yields :
- Check for moisture in solvents (use molecular sieves).
- Replace HATU with EDC/HOBt if racemization occurs .
Basic: What are the known structural analogs of this compound, and how do their activities compare?
Answer:
Key analogs and their activities:
Q. SAR insights :
- The pyridine ring enhances PARP binding via π-π stacking .
- Bromine at position 6 improves metabolic stability .
Advanced: What computational methods predict this compound’s pharmacokinetic profile?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- MD simulations : Analyze binding stability with PARP-1 (PDB: 3L3M) over 100 ns to assess residence time .
Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Basic: What safety precautions are essential during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
